molecular formula C12H28N2 B12679602 N,N'-Bis(3-methyl-2-butyl)-ethylenediamine CAS No. 88618-91-1

N,N'-Bis(3-methyl-2-butyl)-ethylenediamine

Cat. No.: B12679602
CAS No.: 88618-91-1
M. Wt: 200.36 g/mol
InChI Key: BCJDHWHTAVFSAZ-UHFFFAOYSA-N
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Description

N,N’-Bis(3-methyl-2-butyl)-ethylenediamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two 3-methyl-2-butyl groups attached to the nitrogen atoms of the ethylenediamine backbone. It is used in various chemical processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-methyl-2-butyl)-ethylenediamine typically involves the reaction of ethylenediamine with 3-methyl-2-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ethylenediamine+2×3-methyl-2-butylamineN,N’-Bis(3-methyl-2-butyl)-ethylenediamine\text{Ethylenediamine} + 2 \times \text{3-methyl-2-butylamine} \rightarrow \text{N,N'-Bis(3-methyl-2-butyl)-ethylenediamine} Ethylenediamine+2×3-methyl-2-butylamine→N,N’-Bis(3-methyl-2-butyl)-ethylenediamine

The reaction is usually conducted in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(3-methyl-2-butyl)-ethylenediamine may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the reaction under optimized conditions. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-methyl-2-butyl)-ethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenated compounds or alkylating agents are typically used for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

N,N’-Bis(3-methyl-2-butyl)-ethylenediamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a chelating agent in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Bis(3-methyl-2-butyl)-ethylenediamine involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can influence biochemical pathways and processes. Additionally, its structure allows it to participate in hydrogen bonding and other non-covalent interactions, affecting its reactivity and function in different environments.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-ethylhexyl)-ethylenediamine
  • N,N’-Bis(3-methyl-2-pentyl)-ethylenediamine
  • N,N’-Bis(2-methyl-2-butyl)-ethylenediamine

Uniqueness

N,N’-Bis(3-methyl-2-butyl)-ethylenediamine is unique due to the specific arrangement of its 3-methyl-2-butyl groups, which confer distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

88618-91-1

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

N,N'-bis(3-methylbutan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C12H28N2/c1-9(2)11(5)13-7-8-14-12(6)10(3)4/h9-14H,7-8H2,1-6H3

InChI Key

BCJDHWHTAVFSAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCCNC(C)C(C)C

Origin of Product

United States

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